

comparative pharmacokinetic studies of enrofloxacin across different animal species

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Compound of Interest

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Comparative Pharmacokinetics of Enrofloxacin: A Cross-Species Analysis

Enrofloxacin, a synthetic fluoroquinolone antibiotic developed exclusively for veterinary use, exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[1] Understanding the pharmacokinetic profile of enrofloxacin and its active metabolite, ciprofloxacin, is crucial for optimizing dosage regimens and ensuring therapeutic success across different animal species.[3] This guide provides a comparative overview of the pharmacokinetics of enrofloxacin in various domestic and aquatic animals, supported by experimental data and detailed methodologies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of enrofloxacin vary significantly across different animal species, influenced by factors such as the route of administration, age, and physiological status of the animal.[3] The following tables summarize key pharmacokinetic data for enrofloxacin and its primary metabolite, ciprofloxacin, after intravenous (IV) and oral (PO) administration in several species.

Table 1: Pharmacokinetic Parameters of Enrofloxacin Following a Single Intravenous (IV) Dose

Species	Dose (mg/kg)	Cmax (µg/mL)	T _½ (h)	AUC (µg·h/mL)	Vd (L/kg)	Cl (mL/h/kg)	Reference
Mammals							
Mice	-	-	1.48	-	10.5	4086	[4]
Rats	-	-	2.05	-	3.9	1140	[4]
Rabbits	-	-	2.15	-	2.0	546	[4]
Sheep	5	-	4.77	-	1.2-1.5	202.04	[5][6]
Goats (Angora)	5	-	4.0-4.7	-	1.2-1.5	-	[6]
Cows (Badri)	7.5	1.83 (at 5 min)	4.27	-	7.63	-	[7]
Dogs	5	-	2.4	-	7.0	1626	[8]
Cats	5	-	-	-	-	-	[9][10]
Birds							
Chickens (Broiler)	10	-	10.29	-	-	-	[11][12]
Fish							
Atlantic Salmon	10	-	130.6	84.3	-	-	[13]

Cmax: Maximum plasma concentration; T_½: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vd: Volume of distribution; Cl: Clearance.

Table 2: Pharmacokinetic Parameters of Enrofloxacin Following a Single Oral (PO) Dose

Species	Dose (mg/kg)	Cmax (µg/mL)	Tmax (h)	T _{1/2} (h)	AUC (µg·h/mL)	Bioavailability (%)	Reference
Mammals							
Sheep	5	1.61-2.69	-	10.80-14.80	-	47.89-98.07	[5]
Dogs	5	-	-	-	-	-	[8][14]
Cats	5	-	-	-	-	-	[14]
Birds							
Chickens (Broiler)	10	1.5-3.82	0.65-9	14.23	-	64.0-98.6	[11][12][15]
Fish							
Atlantic Salmon	10	-	-	105.11	41.68	49.44	[13]
Rainbow Trout	10	0.55-5.2	0.68-49.2	-	39.88-271.6	-	[16]
Crucian Carp	20	8.93	3	67.4	-	-	[17]
Yellow River Carp	10	-	~8 (first peak)	-	-	-	[18][19]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; T_{1/2}: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from various pharmacokinetic studies. While specific details may vary, the general experimental methodologies employed are outlined below.

In Vivo Pharmacokinetic Study Protocol

- **Animal Selection and Acclimatization:** Clinically healthy animals of a specific species, age, and weight range were used.^{[9][20]} Animals were typically acclimated to the experimental conditions for a period before the study.
- **Drug Administration:** Enrofloxacin was administered to the animals via a specific route, most commonly intravenous (IV) or oral (PO).^[1] The dosage was calculated based on the body weight of each animal.^[15]
- **Blood Sampling:** Blood samples were collected at predetermined time points after drug administration.^{[9][10]} Sampling times were designed to capture the absorption, distribution, and elimination phases of the drug.
- **Plasma Separation:** Blood samples were centrifuged to separate the plasma, which was then stored at low temperatures (e.g., -20°C) until analysis.^[1]
- **Sample Analysis:** The concentrations of enrofloxacin and its metabolite, ciprofloxacin, in the plasma samples were quantified using High-Performance Liquid Chromatography (HPLC).^{[1][9][10]}
- **Pharmacokinetic Analysis:** The plasma concentration-time data were analyzed using pharmacokinetic software to determine key parameters such as C_{max}, T_{max}, AUC, and elimination half-life.^{[9][10]} A non-compartmental or a two-compartment open model was often used to fit the data.^{[4][11][12]}

Analytical Method: High-Performance Liquid Chromatography (HPLC)

- **Sample Preparation:** Plasma samples typically undergo a protein precipitation step followed by extraction of the analytes. A common method involves liquid-liquid extraction.^[1]

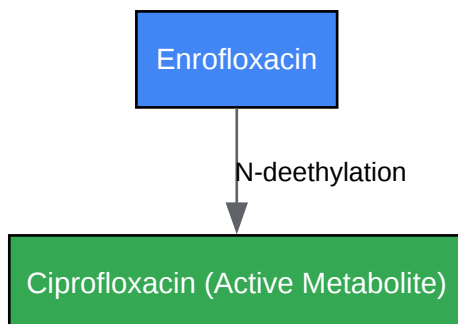
- **Chromatographic Conditions:** A reversed-phase HPLC system with a suitable column (e.g., C18) is commonly used. The mobile phase composition and flow rate are optimized to achieve good separation of enrofloxacin and ciprofloxacin.
- **Detection:** A fluorescence or ultraviolet (UV) detector is used to detect and quantify the analytes.

Visualizations

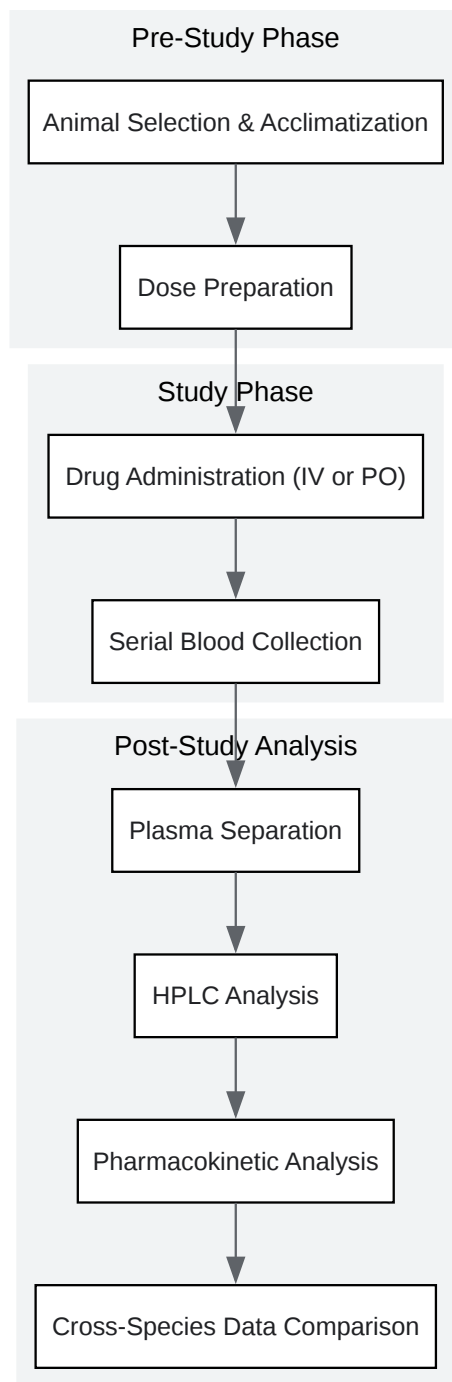
Metabolic Pathway of Enrofloxacin

The primary metabolic pathway for enrofloxacin in most animal species is N-deethylation, which results in the formation of ciprofloxacin, an active metabolite that also possesses potent antimicrobial properties.^[1] The metabolic conversion rate of enrofloxacin to ciprofloxacin varies among species. For instance, the conversion is approximately 51.5% in healthy pigs and 36% in sheep, while in some fish species, the metabolization into ciprofloxacin is low.^{[18][21]}

Metabolic Pathway of Enrofloxacin



Workflow for a Comparative Pharmacokinetic Study

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